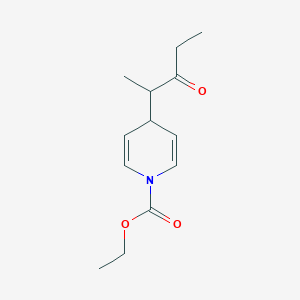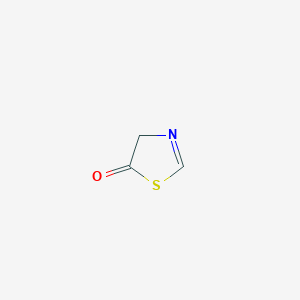![molecular formula C7H15NO3 B14139480 Methyl [2-(dimethylamino)ethoxy]acetate CAS No. 89207-16-9](/img/structure/B14139480.png)
Methyl [2-(dimethylamino)ethoxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [2-(dimethylamino)ethoxy]acetate is an organic compound with the molecular formula C7H15NO3 and a molecular weight of 161.199 g/mol . It is also known by other names such as (2-dimethylamino-ethoxy)-acetic acid methyl ester and acetic acid, [2-(dimethylamino)ethoxy]-, methyl ester . This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Methyl [2-(dimethylamino)ethoxy]acetate can be synthesized through several synthetic routes. One common method involves the reaction of N,N-dimethylethanolamine with methyl chloroacetate . The reaction typically occurs under basic conditions, using a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is carried out in an organic solvent like dichloromethane or toluene, and the product is purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Methyl [2-(dimethylamino)ethoxy]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl [2-(dimethylamino)ethoxy]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Wirkmechanismus
The mechanism of action of methyl [2-(dimethylamino)ethoxy]acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. It can also interact with cellular receptors and transporters, influencing various biochemical pathways and physiological processes .
Vergleich Mit ähnlichen Verbindungen
Methyl [2-(dimethylamino)ethoxy]acetate can be compared with other similar compounds, such as:
Methyl [2-(dimethylamino)ethyl]aminoacetate: This compound has a similar structure but differs in the presence of an additional amino group.
Ethyl [2-(dimethylamino)ethoxy]acetate: This compound has an ethyl group instead of a methyl group, leading to differences in its chemical properties and reactivity.
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications in various fields of research.
Eigenschaften
CAS-Nummer |
89207-16-9 |
|---|---|
Molekularformel |
C7H15NO3 |
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
methyl 2-[2-(dimethylamino)ethoxy]acetate |
InChI |
InChI=1S/C7H15NO3/c1-8(2)4-5-11-6-7(9)10-3/h4-6H2,1-3H3 |
InChI-Schlüssel |
NQODCCHHRXTGKW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCOCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,3R,4R,4aS,5'S,8aR)-5'-(furan-3-yl)-1-hydroxy-8,8a-bis(hydroxymethyl)-3-methylspiro[1,2,3,4a,5,6-hexahydronaphthalene-4,3'-oxolane]-2'-one](/img/structure/B14139410.png)









![2-(4-propanoylpiperazin-1-yl)-3-propyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14139468.png)



